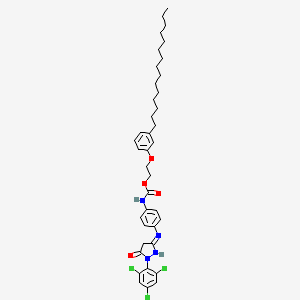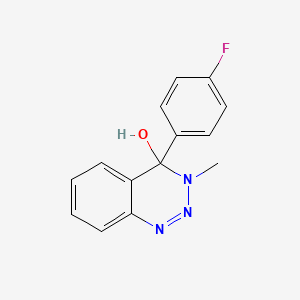
6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one typically involves the bromination of a quinazolinone precursor. The reaction conditions may include:
Starting Material: A quinazolinone derivative.
Brominating Agent: N-bromosuccinimide (NBS) or bromine.
Solvent: Acetic acid or chloroform.
Temperature: Room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To manage the exothermic nature of bromination.
Purification Steps: Recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Oxidation Reactions: The quinazolinone core can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: Debrominated quinazolinone derivatives.
Oxidation: Oxidized quinazolinone products.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one depends on its interaction with specific molecular targets. It may involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with genetic material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,8-Dichloro-3-cyclohexylquinazolin-4(3H)-one
- 6,8-Difluoro-3-cyclohexylquinazolin-4(3H)-one
- 6,8-Diiodo-3-cyclohexylquinazolin-4(3H)-one
Uniqueness
6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
Eigenschaften
CAS-Nummer |
114390-40-8 |
|---|---|
Molekularformel |
C14H14Br2N2O |
Molekulargewicht |
386.08 g/mol |
IUPAC-Name |
6,8-dibromo-3-cyclohexylquinazolin-4-one |
InChI |
InChI=1S/C14H14Br2N2O/c15-9-6-11-13(12(16)7-9)17-8-18(14(11)19)10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
InChI-Schlüssel |
CGUSNICWVXJYKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C=NC3=C(C2=O)C=C(C=C3Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)
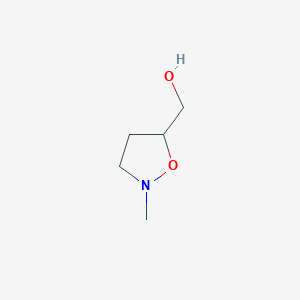
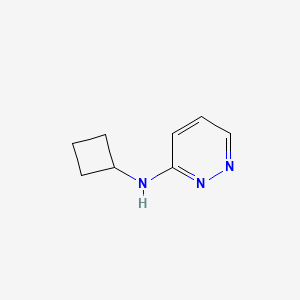
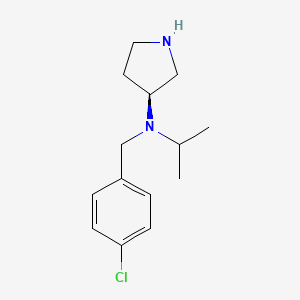


![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)

